molecular formula C9H5FOS B8680720 7-Fluorobenzothiophene-3-carboxaldehyde

7-Fluorobenzothiophene-3-carboxaldehyde

Cat. No.: B8680720
M. Wt: 180.20 g/mol
InChI Key: NGCZJUUYQAFJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluorobenzothiophene-3-carboxaldehyde is a fluorinated heterocyclic compound featuring a benzothiophene core substituted with a fluorine atom at position 7 and a carboxaldehyde group at position 3. The benzothiophene scaffold, characterized by a fused benzene and thiophene ring, imparts unique electronic properties due to sulfur’s polarizability, distinguishing it from oxygen-containing analogs like benzofurans. The carboxaldehyde group at position 3 serves as a reactive site for further functionalization, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H5FOS

Molecular Weight

180.20 g/mol

IUPAC Name

7-fluoro-1-benzothiophene-3-carbaldehyde

InChI

InChI=1S/C9H5FOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H

InChI Key

NGCZJUUYQAFJMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)SC=C2C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Fluorine Position : Fluorine at C7 (vs. C5 in benzofuran analogs) may alter steric and electronic interactions, influencing reactivity and metabolic stability .
  • Functional Groups : Carboxaldehyde’s electrophilic nature contrasts with carboxylic acid’s acidity, affecting solubility and derivatization pathways .

Comparison with Fluorinated Indoles and Azaindoles

Fluorinated indoles and azaindoles share functional and structural motifs with this compound:

7-Fluoroisatin (7-Fluoro-1H-indole-2,3-dione)

  • Structure : Indole core with fluorine at C7 and dual ketone groups.
  • Comparison : The ketone groups in isatin reduce electrophilicity compared to the carboxaldehyde in the target compound, limiting its utility in nucleophilic addition reactions .

7-(Trifluoromethyl)-4-azaindole-3-carboxaldehyde

  • Structure : Azaindole core with CF₃ at C7 and carboxaldehyde at C3.
  • Comparison : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the nitrogen-rich azaindole core may improve hydrogen-bonding capacity in drug design .

Functional Group Variations and Similarity Analysis

Similarity scores (0.85–0.94) from computational analyses highlight critical trends:

  • Highest Similarity : 7-Fluoro-3-methylbenzofuran-2-carboxylic acid (0.94) shares the fluorine position and methyl substitution but differs in the functional group .
  • Lowest Similarity : 5-Fluoro-3-methylbenzofuran-2-carbaldehyde (0.85) diverges in fluorine placement and core heteroatom, underscoring the sensitivity of similarity metrics to substituent positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.